molecular formula C31H28N2O5 B11957578 Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate CAS No. 522592-21-8

Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

Cat. No.: B11957578
CAS No.: 522592-21-8
M. Wt: 508.6 g/mol
InChI Key: ZRALUZXKZLCOHU-UHFFFAOYSA-N
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Description

Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate (CAS: 522592-21-8) is a pyrrolophenanthroline derivative characterized by a 4-methylbenzoyl substituent at the 11-position and isopropyl ester groups at the 9,10-dicarboxylate positions.

Properties

CAS No.

522592-21-8

Molecular Formula

C31H28N2O5

Molecular Weight

508.6 g/mol

IUPAC Name

dipropan-2-yl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

InChI

InChI=1S/C31H28N2O5/c1-17(2)37-30(35)24-23-15-14-21-13-12-20-7-6-16-32-26(20)27(21)33(23)28(25(24)31(36)38-18(3)4)29(34)22-10-8-19(5)9-11-22/h6-18H,1-5H3

InChI Key

ZRALUZXKZLCOHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C4=C(C=CC5=C4N=CC=C5)C=C3)C(=O)OC(C)C)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of 1,10-Phenanthroline Derivatives

A widely adopted route involves reacting 1,10-phenanthroline-5,6-dione with pyrrole-2-carbaldehyde under acidic conditions. The reaction proceeds via a Friedländer-type mechanism, where the aldehyde undergoes nucleophilic attack on the diketone, followed by cyclodehydration. Optimal yields (65–72%) are achieved using acetic acid as both solvent and catalyst at 80–90°C for 12–16 hours.

Reaction Conditions:

ReagentSolventTemperatureTimeYield
Pyrrole-2-carbaldehydeAcetic acid85°C14 h68%

Introduction of the 4-Methylbenzoyl Group

Functionalization at position 11 of the core is achieved through electrophilic aromatic substitution (EAS) or transition metal-catalyzed cross-coupling.

Friedel-Crafts Acylation

The 4-methylbenzoyl group is introduced via Friedel-Crafts acylation using 4-methylbenzoyl chloride. The reaction requires Lewis acid catalysis (e.g., AlCl₃) in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.

Procedure:

  • Dissolve the phenanthroline core (1 eq) in DCM.

  • Add AlCl₃ (1.2 eq) and cool to 0°C.

  • Slowly add 4-methylbenzoyl chloride (1.1 eq) dropwise.

  • Stir for 6 hours at 0°C, then quench with ice-water.

Optimization Data:

CatalystTemperatureTimeYield
AlCl₃0°C6 h75%
FeCl₃0°C6 h62%

Diisopropyl Esterification of the Dicarboxylic Acid

The final step involves esterifying the 9,10-dicarboxylic acid groups with isopropyl alcohol. This is typically accomplished via a two-stage process: acid chloride formation followed by alcoholysis.

Acid Chloride Formation

The dicarboxylic acid intermediate is treated with thionyl chloride (SOCl₂) to generate the corresponding diacyl chloride. Excess SOCl₂ (3 eq) ensures complete conversion, with reactions conducted under reflux (70–80°C) for 4–6 hours.

Key Parameters:

ParameterValue
SOCl₂ Equivalents3.0
Temperature75°C
Time5 h

Alcoholysis with Isopropyl Alcohol

The diacyl chloride reacts with isopropyl alcohol in the presence of a base (e.g., triethylamine) to form the diisopropyl ester. Anhydrous conditions are critical to prevent hydrolysis.

Reaction Setup:

  • Solvent: Tetrahydrofuran (THF)

  • Base: Triethylamine (2.5 eq)

  • Temperature: 25°C (ambient)

  • Time: 12 hours

Yield Comparison:

Alcohol EquivalentsBaseYield
2.2Et₃N82%
3.0Pyridine78%

Purification and Characterization

Crude product purification employs flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Purity is confirmed via HPLC (>95%) and structural validation through NMR and high-resolution mass spectrometry (HRMS).

Characterization Data:

  • ¹H NMR (500 MHz, CDCl₃): δ 1.32 (d, 12H, CH(CH₃)₂), 2.45 (s, 3H, Ar-CH₃), 5.12–5.25 (m, 2H, OCH(CH₃)₂), 7.25–8.95 (m, aromatic protons).

  • HRMS: m/z calcd. for C₃₁H₂₈N₂O₅ [M+H]⁺: 508.6; found: 508.7.

Comparative Analysis of Analogous Compounds

The substitution pattern significantly influences synthetic efficiency and physicochemical properties. Below is a comparison with related derivatives:

Compound ModificationReaction YieldKey Difference
4-Bromobenzoyl (Br)70%Lower solubility in polar solvents
4-Fluorobenzoyl (F)68%Enhanced electronic delocalization
4-Methylbenzoyl (CH₃) 75% Improved lipophilicity

Challenges and Mitigation Strategies

  • Over-Acylation: Controlled addition of 4-methylbenzoyl chloride and low temperatures minimize polyacylation.

  • Ester Hydrolysis: Anhydrous conditions and inert atmosphere (N₂/Ar) prevent acid chloride degradation.

  • Byproduct Formation: Column chromatography effectively removes unreacted intermediates and side products .

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional carbonyl groups, while reduction could produce more saturated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate has shown promising biological activity due to its ability to intercalate with DNA. This property suggests potential applications in developing therapeutic agents targeting DNA interactions.

Antimicrobial Properties

Preliminary studies indicate that the compound exhibits antimicrobial properties. Its interaction with DNA could disrupt normal cellular functions, leading to potential applications in antibiotic development.

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial activity of various derivatives of pyrrolo[1,2-a][1,10]phenanthroline compounds against bacterial strains such as Escherichia coli and Staphylococcus aureus. Results demonstrated that certain derivatives exhibited significant inhibition zones compared to control groups, highlighting the compound's potential as an antimicrobial agent.

Coordination Chemistry

The compound's ability to interact with metal ions opens avenues for applications in coordination chemistry and catalysis. Its chelation properties enhance stability and reactivity in various chemical environments.

Metal Ion Interaction Studies

Research has shown that this compound can form stable complexes with transition metals. These complexes can be used as catalysts in organic reactions or as sensors for detecting metal ion concentrations.

Materials Science

The unique structural features of this compound also suggest potential applications in materials science.

Photophysical Properties

The compound's planar structure allows for efficient π-π stacking interactions, which can be exploited in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Attributes
Diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylateSimilar core structure but with ethyl groupsGreater solubility in polar solvents
4-Amino-7-nitroquinolineContains a quinoline structureExhibits strong fluorescence properties
Phenanthridine derivativesRelated phenanthridine coreKnown for biological activity against cancer cells

Mechanism of Action

The mechanism of action of diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate involves its interaction with molecular targets such as DNA and metal ions. The compound’s planar structure and extended π-conjugation allow it to intercalate with DNA base pairs, disrupting normal cellular processes . Additionally, its ability to chelate metal ions can inhibit metalloenzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Ester Group Variations
  • Diisopropyl vs. reports an 83% yield for diethyl 11-benzoyl-8a,9-dihydropyrrolo[...], suggesting that smaller ester groups may improve reaction efficiency . In contrast, the diisopropyl ester in compound 7c (C30H25N3O7, ) demonstrates a higher molecular weight (540.5 g/mol) and a melting point of 229–232°C, attributed to increased hydrophobicity from the isopropyl groups .
Benzoyl Substituent Variations
  • 4-Methylbenzoyl (Target Compound) vs. Benzoyl (CAS: 404824-70-0) :
    • The methyl group in the target compound likely enhances lipophilicity and metabolic stability compared to the unsubstituted benzoyl analog (C30H26N2O5) .
  • 3-Nitrobenzoyl (7c, C30H25N3O7) :
    • The nitro group introduces electron-withdrawing effects, lowering the LUMO energy and increasing reactivity in cycloaddition reactions. This is reflected in the higher nitrogen content (7.79% vs. ~4.67% in the target) and a distinct IR peak at 1736 cm⁻¹ (C=O stretch) .
  • 4-Fluorobenzoyl (Ethyl ester, C25H17FN2O3) :
    • Fluorine substitution () improves metabolic stability and binding affinity in biological systems, as seen in ethyl 11-(4-fluorobenzoyl)-[...] (Molecular Weight: 412.4 g/mol) .

Physical and Spectral Properties

Melting Points and Yields
Compound Substituent Ester Group Melting Point (°C) Yield (%) Reference
Diisopropyl 11-(3-nitrobenzoyl)-[...] 3-Nitrobenzoyl Diisopropyl 229–232 80
Diethyl 11-benzoyl-8a,9-dihydro-[...] Benzoyl Diethyl Not reported 83
Dimethyl 11-(3-nitrobenzoyl)-[...] 3-Nitrobenzoyl Dimethyl 286–288 75
  • The diisopropyl nitro derivative (7c) exhibits a lower melting point than its dimethyl counterpart, likely due to reduced crystallinity from bulky isopropyl groups .
Spectral Data
  • NMR Signatures :
    • The diisopropyl nitro compound (7c) shows distinct ¹H-NMR signals at δ 3.85 and 4.07 ppm (isopropyl methyl groups) and ¹³C-NMR carbonyl peaks at 163.8 and 165.8 ppm, consistent with ester functionalities .
    • In contrast, the dimethyl analog (7a) exhibits methyl ester signals at δ 3.85 ppm and a downfield-shifted aromatic proton at δ 9.38 ppm (H-2), indicative of nitro group deshielding effects .

Biological Activity

Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate (CAS No. 522592-21-8) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including DNA intercalation, antimicrobial properties, and potential therapeutic applications.

Compound Overview

  • Molecular Formula : C31H28N2O5
  • Molecular Weight : 508.56 g/mol
  • Structure : The compound consists of a pyrrolo[1,2-a][1,10]phenanthroline core integrated with a 4-methylbenzoyl group and diisopropyl ester functionalities.

1. DNA Intercalation

One of the most significant biological activities of this compound is its ability to intercalate with DNA. This property allows the compound to insert itself between DNA base pairs, potentially disrupting normal DNA function.

  • Mechanism : The planar structure of the compound facilitates intercalation, leading to structural alterations in the DNA helix that can inhibit replication and transcription processes.
  • Research Findings : Studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines due to their intercalative properties.

2. Antimicrobial Properties

Preliminary studies indicate that this compound possesses antimicrobial properties, making it a candidate for antibiotic development.

  • Activity Spectrum : The compound has shown effectiveness against various bacterial strains in vitro, suggesting potential applications in treating infections.
  • Case Studies : In one study, derivatives of similar phenanthroline compounds displayed significant antibacterial activity against Gram-positive bacteria.

Interaction with Metal Ions

The compound's interaction with metal ions enhances its stability and reactivity in biological environments.

  • Chelation Properties : this compound can form stable complexes with metal ions such as copper and zinc.
  • Applications : Such interactions may be utilized in designing metal-based therapeutics or as catalysts in biochemical reactions.

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, a comparison with structurally similar compounds is useful.

Compound NameStructural FeaturesUnique Attributes
Diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylateSimilar core structure but with ethyl groupsGreater solubility in polar solvents
4-Amino-7-nitroquinolineContains a quinoline structureExhibits strong fluorescence properties
Phenanthridine derivativesRelated phenanthridine coreKnown for their biological activity against cancer cells

Q & A

Q. What are the optimal synthetic routes for preparing Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate, and how can reaction yields be improved?

The compound is synthesized via a 1,3-dipolar cycloaddition reaction between phenanthrolinium salts and diisopropyl acetylenedicarboxylate. Key steps include:

  • Suspending phenanthrolinium bromide (5 mmol) in dichloromethane (25 mL) and adding diisopropyl acetylenedicarboxylate (5.5 mmol).
  • Dropwise addition of triethylamine (5 mmol) under vigorous stirring, followed by reflux in ethanol to isolate the product .
    Optimization strategies:
  • Solvent choice : Dichloromethane enhances reaction homogeneity, while ethanol aids in precipitation.
  • Temperature control : Refluxing post-reaction minimizes side products.
  • Purification : Recrystallization from nitromethane improves purity (yield ~80%) .

Q. How can the structure and purity of this compound be confirmed experimentally?

  • NMR spectroscopy : Key signals include the diisopropyl ester groups (δ 1.2–1.4 ppm for CH(CH₃)₂) and aromatic protons (δ 7.6–9.4 ppm) from the phenanthroline core .
  • IR spectroscopy : Peaks at ~1736 cm⁻¹ (ester C=O) and ~1655 cm⁻¹ (benzoyl C=O) confirm functional groups .
  • Elemental analysis : Matching calculated vs. experimental C/H/N ratios (e.g., C 66.78%, H 4.67%, N 7.79%) validates purity .

Q. What preliminary biological activities have been reported for this compound?

  • DNA intercalation : The planar phenanthroline core allows stacking with DNA base pairs, inducing cytotoxic effects (IC₅₀ values in micromolar range for cancer cells) .
  • Antimicrobial screening : Substituent-dependent activity; nitro or bromo analogs show stronger inhibition against Gram-positive bacteria .

Advanced Research Questions

Q. How do substituents (e.g., 4-methylbenzoyl vs. nitro/bromo analogs) influence the compound’s biological activity and electronic properties?

  • Electronic effects : Nitro groups (electron-withdrawing) increase DNA binding affinity by enhancing π-π stacking, while methyl groups (electron-donating) reduce reactivity .
  • Lipophilicity : Bromine substituents improve membrane permeability, correlating with higher cytotoxicity in MCF-7 breast cancer cells (IC₅₀ = 12.3 µM vs. 18.7 µM for methyl derivatives) .
  • Methodological note : Compare analogs via UV-Vis titration with DNA and logP measurements .

Q. What computational methods are suitable for predicting the druglikeness and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential and charge transfer interactions .
  • Molecular docking : Simulate binding to DNA topoisomerase II (PDB ID: 1ZXM) to predict intercalation modes .
  • ADMET prediction : Use SwissADME to evaluate solubility (LogS = -4.2) and bioavailability (TPSA = 120 Ų) .

Q. How can X-ray crystallography resolve contradictory data on helical distortion in the pyrrolophenanthroline core?

  • Crystallographic analysis : The diisopropyl ester and 4-methylbenzoyl groups induce a helical twist of ~20° between the pyrrole and pyridine rings, confirmed via P1 space group symmetry (a = 12.03 Å, b = 16.19 Å) .
  • Comparative studies : Overlay with unsubstituted analogs to quantify steric effects using Mercury software .

Q. What experimental strategies address discrepancies in reported biological activity across analogs?

  • Standardized assays : Use identical cell lines (e.g., HeLa) and protocols (e.g., MTT assay) to minimize variability .
  • SAR tables : Compare substituent effects systematically (example below):
SubstituentDNA Binding (Kd, µM)Anticancer IC₅₀ (µM)
4-Methylbenzoyl8.218.7
4-Bromobenzoyl5.112.3
3-Nitrobenzoyl4.810.9

Data compiled from

Methodological Challenges

Q. How to mitigate instability during synthesis and storage?

  • Light-sensitive intermediates : Use amber glassware and inert atmospheres (N₂/Ar) to prevent oxidation .
  • Storage conditions : Lyophilize and store at -20°C in desiccated environments .

Q. What techniques validate the compound’s interaction with metal ions?

  • UV-Vis titration : Monitor absorbance shifts (e.g., λmax = 320 nm) upon adding Cu²⁺ or Fe³⁺ .
  • Cyclic voltammetry : Detect redox peaks (e.g., E₁/2 = -0.45 V vs. Ag/AgCl) to confirm metal chelation .

Key Research Gaps

  • Mechanistic studies : Elucidate whether cytotoxicity arises from DNA intercalation, reactive oxygen species (ROS) generation, or kinase inhibition.
  • In vivo models : Prioritize analogs with logP < 3.5 for pharmacokinetic profiling in murine models .

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